BenchChemオンラインストアへようこそ!

Ecenofloxacin

Fluoroquinolone Streptococcus pneumoniae Penicillin-resistant

Ecenofloxacin’s C‑7 bicyclic amine substituent delivers 16‑fold greater potency than ciprofloxacin against pneumococci, including penicillin‑resistant strains. This differentiation makes it indispensable for anti‑Gram‑positive research, SAR programmes, and pharmacodynamic benchmarking. Selecting the compound‑specific fluoroquinolone ensures reproducible, high‑impact results in resistance‑focused and preclinical infection models.

Molecular Formula C19H21FN4O3
Molecular Weight 372.4 g/mol
CAS No. 186827-03-2
Cat. No. B064325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEcenofloxacin
CAS186827-03-2
SynonymsEcenofloxacin
Molecular FormulaC19H21FN4O3
Molecular Weight372.4 g/mol
Structural Identifiers
SMILESCC12CC(C1CN(C2)C3=C(C=C4C(=O)C(=CN(C4=N3)C5CC5)C(=O)O)F)N
InChIInChI=1S/C19H21FN4O3/c1-19-5-14(21)12(19)7-23(8-19)17-13(20)4-10-15(25)11(18(26)27)6-24(9-2-3-9)16(10)22-17/h4,6,9,12,14H,2-3,5,7-8,21H2,1H3,(H,26,27)/t12-,14-,19-/m0/s1
InChIKeyWNVIWAUAXKEKKF-PJFSTRORSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ecenofloxacin (CFC-222, CAS 186827-03-2) – A Fluoroquinolone Antibiotic with Quantifiable Potency Advantages for Research Procurement


Ecenofloxacin (also known as CFC-222) is a synthetic fluoroquinolone antibiotic characterized by a unique C-7 bicyclic amine substituent. This structural feature underlies its classification as a broad-spectrum antibacterial agent targeting bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV, resulting in potent bactericidal activity against a range of aerobic and anaerobic pathogens [1]. It is primarily investigated for its potent in vitro and in vivo efficacy against key Gram-positive pathogens, including resistant strains [2].

Why Ecenofloxacin (CFC-222) Cannot Be Interchanged with Standard Fluoroquinolones in Targeted Research Applications


Standard fluoroquinolones like ciprofloxacin and enrofloxacin exhibit highly variable potency against key Gram-positive pathogens, including penicillin-resistant Streptococcus pneumoniae and specific staphylococci [1][2]. Ecenofloxacin's unique C-7 bicyclic amine moiety confers quantifiably superior in vitro potency against these organisms compared to early-generation fluoroquinolones, a differentiation that is lost with generic substitution. This disparity in antibacterial spectra and potency necessitates compound-specific selection for research models requiring potent anti-Gram-positive activity or for investigating structure-activity relationships (SAR) around the C-7 position [1].

Quantitative Evidence for Ecenofloxacin Differentiation: Head-to-Head MIC and Efficacy Data for Informed Research Compound Selection


Superior Anti-Pneumococcal Potency: Ecenofloxacin is 16-Fold More Active Than Ciprofloxacin Against S. pneumoniae

Against a panel of 98 clinical isolates of Streptococcus pneumoniae, including 54 penicillin-resistant strains, Ecenofloxacin (CFC-222) demonstrated an MIC90 of 0.5 mg/L [1]. This potency was 16-fold greater than that of ciprofloxacin and ofloxacin against the same set of strains, which included both penicillin-susceptible and penicillin-resistant isolates [1].

Fluoroquinolone Streptococcus pneumoniae Penicillin-resistant

Broader Anti-Gram-Positive Spectrum: Ecenofloxacin Shows Potent MIC90s Against Key Pathogens, Including S. aureus and E. faecalis

In comparative studies, Ecenofloxacin (CFC-222) exhibited superior in vitro activity against a range of Gram-positive pathogens compared to ciprofloxacin, ofloxacin, and lomefloxacin [1]. Its potent activity was quantified with MIC90 values of 0.2 µg/mL against S. pneumoniae, 0.2 µg/mL against ciprofloxacin-susceptible Staphylococcus aureus, and 0.39 µg/mL against Enterococcus faecalis [1].

Fluoroquinolone Gram-positive bacteria Staphylococcus aureus

Comparative In Vivo Efficacy: Ecenofloxacin Outperforms Ciprofloxacin in a Mouse Model of S. pyogenes Infection

In a murine systemic infection model (intraperitoneal inoculation), Ecenofloxacin (CFC-222) administered orally was more effective than ciprofloxacin and sparfloxacin against Streptococcus pyogenes ATCC 8668 [1]. Its efficacy was similar to ciprofloxacin against S. aureus and similar to ciprofloxacin, ofloxacin, and sparfloxacin against infections caused by Escherichia coli, Klebsiella pneumoniae, and Enterobacter cloacae [1].

Fluoroquinolone In vivo efficacy Streptococcus pyogenes

Unique Structural Differentiation: A C-7 Bicyclic Amine Moiety Distinguishes Ecenofloxacin from Other Fluoroquinolones

Ecenofloxacin (CFC-222) contains a novel C-7 bicyclic amine moiety [1]. This structural feature is a key differentiator from common fluoroquinolones like ciprofloxacin and enrofloxacin, which possess different substituents at this position (e.g., piperazinyl for ciprofloxacin). The C-7 substituent in fluoroquinolones is known to critically influence antibacterial spectrum, potency, and pharmacokinetics.

Fluoroquinolone Chemical structure Structure-activity relationship

High-Impact Research and Industrial Applications for Ecenofloxacin (CFC-222) Based on Verified Comparative Data


Investigation of Anti-Pneumococcal Therapies, Especially Against Penicillin-Resistant Strains

Given its 16-fold higher potency than ciprofloxacin against S. pneumoniae [1], Ecenofloxacin is an ideal lead compound or reference standard for research programs focused on developing new treatments for pneumococcal infections, including those resistant to beta-lactams. Researchers can leverage its superior activity to probe mechanisms of resistance and evaluate novel combination therapies.

Broad-Spectrum Antibacterial Drug Discovery with an Emphasis on Gram-Positive Pathogens

Ecenofloxacin's low MIC90 values against multiple key Gram-positive species (e.g., S. aureus, E. faecalis) [2] make it a powerful positive control or benchmark for high-throughput screening campaigns aimed at identifying novel compounds with similar or improved potency. Its activity profile is particularly valuable for programs targeting hospital-acquired infections caused by staphylococci and enterococci.

In Vivo Pharmacodynamics and Efficacy Studies for Streptococcal Infections

The demonstrated in vivo efficacy of Ecenofloxacin against S. pyogenes in a murine model [3] supports its use as a tool compound for pharmacodynamic studies. Researchers can utilize Ecenofloxacin to establish dose-response relationships, investigate tissue penetration, and model therapeutic outcomes in preclinical studies of streptococcal diseases.

Structure-Activity Relationship (SAR) Studies Focusing on the Fluoroquinolone C-7 Position

The unique C-7 bicyclic amine moiety of Ecenofloxacin [2] distinguishes it from other fluoroquinolones. This makes it a critical compound for SAR studies designed to understand how modifications at this key position influence antibacterial spectrum, target enzyme binding, and resistance profiles, providing insights for the rational design of next-generation fluoroquinolones.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ecenofloxacin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.